molecular formula C13H20N2O3 B2545100 N-[(1-Adamantylamino)carbonyl]glycine CAS No. 33200-18-9

N-[(1-Adamantylamino)carbonyl]glycine

Cat. No.: B2545100
CAS No.: 33200-18-9
M. Wt: 252.314
InChI Key: BCQDSYAFMNYXTL-UHFFFAOYSA-N
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Description

N-[(1-Adamantylamino)carbonyl]glycine is a chemical compound with the molecular formula C₁₃H₂₀N₂O₃. It is known for its unique structure, which includes an adamantane moiety, a highly stable and rigid hydrocarbon framework. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Adamantylamino)carbonyl]glycine typically involves the reaction of adamantane derivatives with glycine. One common method includes the use of adamantylamine and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Adamantylamino)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-[(1-Adamantylamino)carbonyl]glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-[(1-Adamantylamino)carbonyl]glycine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially altering their function. The carbonyl and amino groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Adamantylamino)carbonyl]alanine
  • N-[(1-Adamantylamino)carbonyl]valine
  • N-[(1-Adamantylamino)carbonyl]leucine

Uniqueness

N-[(1-Adamantylamino)carbonyl]glycine is unique due to its specific combination of the adamantane moiety with glycine. This structure imparts distinct properties, such as high stability and rigidity, which are not present in other similar compounds. Additionally, the presence of glycine allows for potential biological activity, making it a valuable compound for research in various fields.

Properties

IUPAC Name

2-(1-adamantylcarbamoylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-11(17)7-14-12(18)15-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-10H,1-7H2,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQDSYAFMNYXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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